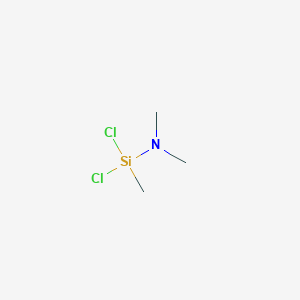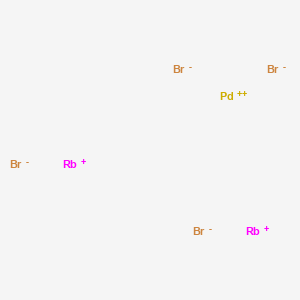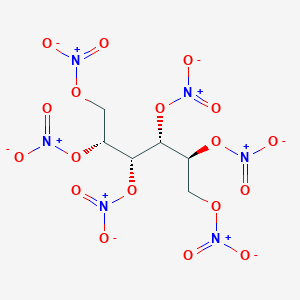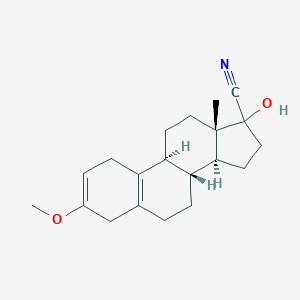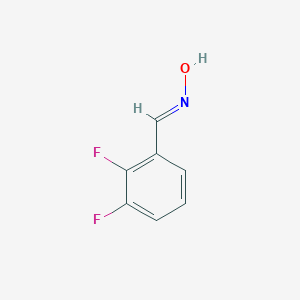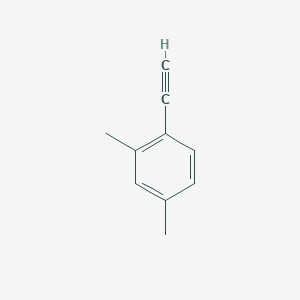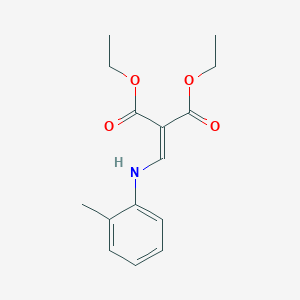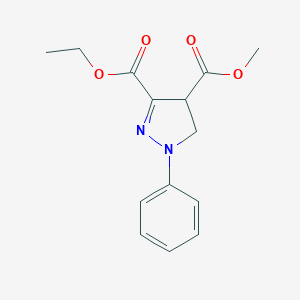
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, also known as EMDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the pyrazole family and has been synthesized using various methods.
作用機序
The mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood. However, it has been suggested that 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate may act as a GABAergic agent, which may explain its anticonvulsant and analgesic activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to inhibit the activity of COX-2, which may explain its anti-inflammatory activity. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been reported to induce apoptosis in cancer cells, which may explain its anticancer activity.
生化学的および生理学的効果
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which may explain its anti-inflammatory activity. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to increase the levels of GABA in the brain, which may explain its anticonvulsant and analgesic activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may explain its anticancer activity.
実験室実験の利点と制限
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis. However, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate also has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous environments. Additionally, the mechanism of action of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate. One direction is to further investigate its mechanism of action to gain a better understanding of how it exhibits its biological activities. Another direction is to investigate its potential applications in drug development. Additionally, the synthesis of metal complexes with 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate as a ligand could be explored further for potential applications in catalysis. Finally, the development of water-soluble derivatives of 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate could expand its potential applications in aqueous environments.
Conclusion:
In conclusion, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various areas. It has been synthesized using various methods and has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has various biochemical and physiological effects, and its mechanism of action is not fully understood. While 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has advantages for lab experiments, it also has limitations. There are several future directions for research on 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate, including further investigation of its mechanism of action and potential applications in drug development.
合成法
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a solvent-free grinding method. The one-pot three-component reaction involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst. The solvent-free microwave-assisted synthesis involves the reaction of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a microwave and a catalyst. The solvent-free grinding method involves the grinding of ethyl acetoacetate, benzaldehyde, and hydrazine hydrate in the presence of a catalyst.
科学的研究の応用
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been extensively studied for its potential applications in various scientific research areas. It has been reported to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has also been shown to have a positive effect on learning and memory in animal models. Additionally, 3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate has been used as a ligand in the synthesis of various metal complexes with potential applications in catalysis.
特性
CAS番号 |
86955-92-2 |
|---|---|
製品名 |
3-ethyl 4-methyl 1-phenyl-4,5-dihydro-1H-pyrazole-3,4-dicarboxylate |
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
5-O-ethyl 4-O-methyl 2-phenyl-3,4-dihydropyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)12-11(13(17)19-2)9-16(15-12)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChIキー |
GUQRYEOAECXKKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=NN(CC1C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



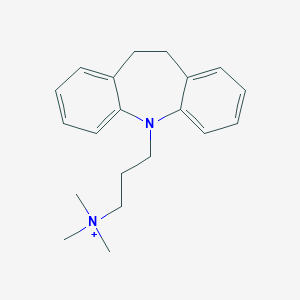

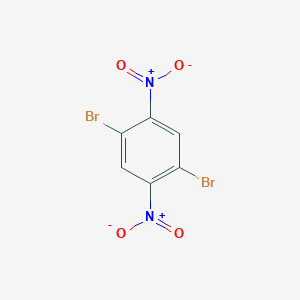
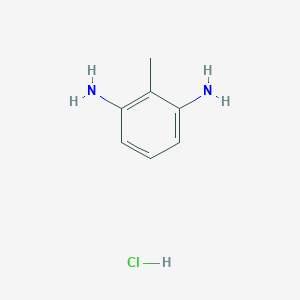
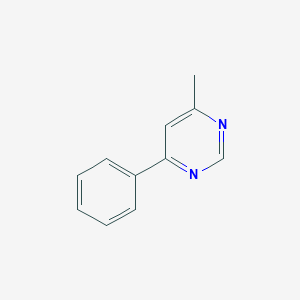
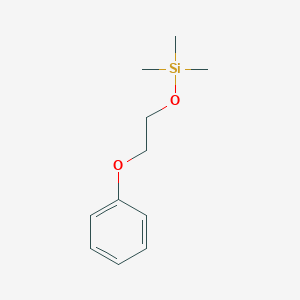
![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)
